molecular formula C22H18ClFN2O3S B2918070 2-(4-chlorobenzyl)-5-(4-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide CAS No. 1031966-80-9

2-(4-chlorobenzyl)-5-(4-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide

Cat. No.: B2918070
CAS No.: 1031966-80-9
M. Wt: 444.91
InChI Key: BKZFHQYCTCRLQX-UHFFFAOYSA-N
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Description

2-(4-chlorobenzyl)-5-(4-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide is a high-purity chemical compound intended for research applications. As a benzothiadiazepine derivative, this scaffold is of significant interest in medicinal chemistry and drug discovery research. Related 1,2,5-thiadiazepine scaffolds have been investigated for their potential biological activities, including effects on the central nervous system . The specific mechanism of action and primary research applications for this particular analog are areas of active investigation. Researchers value this compound for exploring structure-activity relationships and developing novel bioactive molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-[(4-fluorophenyl)methyl]-1,1-dioxo-3H-1λ6,2,5-benzothiadiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN2O3S/c23-18-9-5-16(6-10-18)13-25-15-22(27)26(14-17-7-11-19(24)12-8-17)20-3-1-2-4-21(20)30(25,28)29/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZFHQYCTCRLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2S(=O)(=O)N1CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorobenzyl)-5-(4-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide is a member of the thiadiazepine class, which has garnered interest due to its potential biological activities. This article reviews the current understanding of its pharmacological properties, focusing on its immunomodulatory effects and potential as an anticancer agent.

Chemical Structure and Properties

The structural formula of the compound is characterized by a thiadiazepine core with specific substituents that influence its biological activity. The presence of halogen atoms (chlorine and fluorine) is significant as they often enhance the lipophilicity and biological activity of organic compounds.

Immunomodulatory Effects

Research indicates that derivatives of thiadiazepines exhibit notable immunomodulatory effects. For instance, studies on similar compounds have demonstrated immunostimulative activity and anti-inflammatory properties . Specifically, certain derivatives have shown significant effects on the immunological response in animal models, suggesting that modifications to the chemical structure can lead to varied biological outcomes .

Anticancer Potential

Recent studies have highlighted the potential of thiadiazepine derivatives as PI3Kδ inhibitors , which are crucial in cancer therapy. The inhibition of the PI3K pathway has been linked to reduced cell proliferation in various cancer cell lines. The compound may exhibit similar properties due to its structural analogies with known PI3K inhibitors. Preliminary findings suggest that it could inhibit cell proliferation effectively, although specific IC50 values are yet to be established .

Case Study 1: Immunological Response

In a study involving various thiadiazepine derivatives, one compound exhibited a marked increase in plaque-forming cells (PFC), indicating strong immunostimulatory properties. The mechanism underlying this activity appears to be linked to the modulation of cytokine release, which is critical for immune response enhancement .

Case Study 2: Cancer Cell Proliferation

Another investigation focused on the effects of related thiadiazepine compounds on cancer cell lines. Results showed that certain derivatives significantly inhibited cell growth through selective PI3Kδ inhibition. This suggests that our target compound may share similar mechanisms of action and could be further explored for its anticancer properties .

Data Summary

Activity Type Effect Observed Reference
ImmunostimulationIncreased PFC response
Anti-inflammatorySuppressed inflammatory markers
Cancer Cell ProliferationInhibition via PI3Kδ pathway

Comparison with Similar Compounds

5-Benzyl-2-Phenyl-2,3-Dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-Dioxide (CAS 852452-33-6)

  • Molecular Formula: C₂₂H₁₉NO₃S
  • Molecular Weight : 377.5 g/mol
  • Substituents : A benzyl group at position 5 and a phenyl group at position 2.
  • Key Differences: The core heterocycle is a benzo[b][1,4]thiazepine, a 7-membered ring fused at the benzene’s "b" position, compared to the target compound’s benzo[f][1,2,5]thiadiazepine system, which has a distinct fusion pattern and nitrogen/sulfur arrangement. Lower molecular weight (377.5 vs. ~470.6 g/mol for the target compound) due to simpler substituents .

5-Chloro-Benzo[c][1,2,5]thiadiazol-4-amine

  • Molecular Formula : C₆H₄ClN₃S
  • Molecular Weight : 185.6 g/mol
  • Key Differences :
    • A smaller benzo[c][1,2,5]thiadiazole ring (6-membered, fused at "c" position) with a single chlorine substituent.
    • Lacks the sulfone group and benzyl substituents, resulting in significantly reduced steric bulk and polarity .

Physicochemical Properties

Property Target Compound 5-Benzyl-2-Phenyl Analogue 5-Chloro-Thiadiazole
Molecular Formula C₂₄H₂₀ClFN₂O₃S (estimated) C₂₂H₁₉NO₃S C₆H₄ClN₃S
Molecular Weight (g/mol) ~470.6 377.5 185.6
Halogen Substituents 4-Cl, 4-F None 5-Cl
Core Heterocycle Benzo[f][1,2,5]thiadiazepine 1,1-dioxide Benzo[b][1,4]thiazepine 1,1-dioxide Benzo[c][1,2,5]thiadiazole

The sulfone group in both thiadiazepines increases aqueous solubility relative to non-sulfonated analogues.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the benzothiadiazepine core followed by selective substitution with 4-chlorobenzyl and 4-fluorobenzyl groups. Acylation and cyclization steps under basic conditions (e.g., using triethylamine or pyridine) are critical for ring closure . Microwave-assisted synthesis (e.g., 100–150 W, 80–120°C) can enhance reaction efficiency and reduce byproducts compared to conventional heating . Optimization of solvent polarity (e.g., DMF vs. THF) and temperature gradients should be validated via HPLC or GC-MS to track intermediate purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer: High-resolution NMR (¹H, ¹³C, and 19F) is essential for confirming substituent positions and stereochemistry. For crystallographic validation, X-ray diffraction (XRD) of single crystals grown via slow evaporation in dichloromethane/hexane mixtures provides definitive structural proof . Mass spectrometry (HRMS-ESI) and IR spectroscopy further validate functional groups like the 1,1-dioxide moiety .

Q. How can researchers design initial pharmacological screening assays for this compound?

  • Methodological Answer: Begin with in vitro binding assays targeting benzodiazepine receptors (e.g., GABA_A subtypes) using radioligand displacement (³H-flumazenil). Pair this with molecular docking simulations (AutoDock Vina, Schrödinger Suite) to predict binding affinities and guide structural modifications . Dose-response curves (IC₅₀ calculations) and cytotoxicity assays (MTT on HEK293 cells) should be conducted to establish therapeutic windows .

Advanced Research Questions

Q. How can process control and simulation tools address challenges in scaling up synthesis?

  • Methodological Answer: Computational fluid dynamics (CFD) and Aspen Plus simulations model heat transfer and mass flow in large-scale reactors, identifying bottlenecks like incomplete mixing or thermal degradation . Design of Experiments (DoE) with parameters such as catalyst loading, agitation rate, and pressure gradients can optimize batch reproducibility. Real-time PAT (Process Analytical Technology) monitors critical quality attributes (CQAs) like particle size distribution .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

  • Methodological Answer: Discrepancies between in vitro and in vivo efficacy often arise from pharmacokinetic factors (e.g., metabolic stability). Use LC-MS/MS to track metabolite formation in hepatic microsomes and correlate with activity loss . Comparative studies across cell lines (e.g., primary neurons vs. transfected cells) can isolate model-specific biases. Theoretical frameworks like quantitative structure-activity relationship (QSAR) models reconcile divergent data by incorporating descriptors like logP and topological polar surface area .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Methodological Answer: Molecular dynamics (MD) simulations (NAMD/GROMACS) over 100+ ns trajectories reveal dynamic binding interactions, highlighting residues critical for subtype selectivity (e.g., α1 vs. α5 GABA_A). Free energy perturbation (FEP) calculations predict ΔΔG values for proposed substitutions (e.g., replacing 4-fluorobenzyl with bulkier groups). Validate predictions via synthesis and SPR (Surface Plasmon Resonance) binding assays .

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